molecular formula C7H14ClNO B12348149 6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride

6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride

Cat. No.: B12348149
M. Wt: 163.64 g/mol
InChI Key: NLJMHRRAGRHFAQ-UHFFFAOYSA-N
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Description

6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . This compound is part of the azabicyclo family, which is known for its unique bicyclic structure. It is primarily used in research and development, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of 6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism, scope, and efficiency. The reaction conditions often include the use of CoCl2 as a catalyst under heating . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, when incorporated into antihistamine drugs, it interacts with histamine receptors, blocking their activity and reducing allergic responses . The exact molecular pathways may vary depending on the specific application and target.

Comparison with Similar Compounds

6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its methoxy group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

6-methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-9-7-5-2-6(7)4-8-3-5;/h5-8H,2-4H2,1H3;1H

InChI Key

NLJMHRRAGRHFAQ-UHFFFAOYSA-N

Canonical SMILES

COC1C2CC1CNC2.Cl

Origin of Product

United States

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